molecular formula C4HCl2IN2 B179692 3,5-Dichloro-2-iodopyrazine CAS No. 136866-30-3

3,5-Dichloro-2-iodopyrazine

Cat. No. B179692
M. Wt: 274.87 g/mol
InChI Key: AEULAQIUCSOQQD-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-iodopyrazine is a chemical compound with the molecular formula C4HCl2IN2 . It is stored in a dark place, sealed in dry, and at a temperature of 2-8°C .


Synthesis Analysis

The synthesis of 3,5-dichloro-2-iodopyrazine involves two stages . In the first stage, 2,6-Dichloropyrazine is added to a solution of TMPZnCl.LiCl in THF at 25°C, and the reaction mixture is stirred for 30 minutes . In the second stage, iodine dissolved in dry THF is added to the mixture, which is then stirred for another 0.5 hours . The reaction mixture is quenched with a saturated aqueous Na2S2O3 solution and a saturated aqueous NH4Cl solution, extracted with diethyl ether, and dried over anhydrous Na2SO4 . After filtration, the solvent is evaporated in vacuo .


Molecular Structure Analysis

The molecular structure of 3,5-Dichloro-2-iodopyrazine is represented by the linear formula C4HCl2IN2 .


Physical And Chemical Properties Analysis

3,5-Dichloro-2-iodopyrazine is a solid substance . It has a molecular weight of 274.88 .

Scientific Research Applications

  • Synthesis of New Bipyrazoles and Polymers : Murakami and Yamamoto (1999) explored the synthesis of new 3,3′-Dichloro-5,5′-bipyrazoles and poly(bipyrazole-5,5′-diyl)s, highlighting the potential of 3,5-dichloropyrazoles in creating novel compounds and polymers with applications in materials science (Murakami & Yamamoto, 1999).

  • Functionalization of Dichloropyridines : Marzi, Bigi, and Schlosser (2001) discussed the selective functionalization of dichloropyridines, including 3,5-dichloro-2-iodopyrazine, which is essential for the synthesis of various chemically significant compounds (Marzi, Bigi, & Schlosser, 2001).

  • Catalytic Aminocarbonylation : Takács et al. (2007) investigated the palladium-catalyzed aminocarbonylation of iodopyrazine, including 3-iodopyrazine, demonstrating its utility in synthesizing biologically important compounds (Takács, Jakab, Petz, & Kollár, 2007).

  • Coordination Polymer Synthesis : Näther, Wriedt, and Jess (2003) explored the synthesis of new copper(I) iodide coordination polymers using 2-iodopyrazine, which has implications in the field of coordination chemistry (Näther, Wriedt, & Jess, 2003).

  • Nephrotoxic Effects of Haloanilines : Hong et al. (2000) studied the nephrotoxic effects of 3,5-dihaloanilines, including 3,5-dichloroaniline, offering insights into the biological and toxicological effects of such compounds (Hong, Anestis, Henderson, & Rankin, 2000).

  • Deprotonation Study of Trihalopyridines : Bobbio and Schlosser (2001) conducted a deprotonation study using 3,5-dichloro-2-fluoropyridine, which is crucial for understanding the reactivity and potential applications of such compounds in organic synthesis (Bobbio & Schlosser, 2001).

  • Pyrazole-Based NHC Complex Synthesis : Han, Lee, and Huynh (2009) synthesized various 4-iodopyrazolium salts with different substituents, demonstrating the versatility of pyrazoles like 3,5-dichloro-2-iodopyrazine in forming catalytically active complexes (Han, Lee, & Huynh, 2009).

Safety And Hazards

3,5-Dichloro-2-iodopyrazine is classified as a warning substance . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . The safety data sheet suggests obtaining special instructions before use and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

3,5-dichloro-2-iodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HCl2IN2/c5-2-1-8-4(7)3(6)9-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEULAQIUCSOQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C(=N1)I)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HCl2IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20576994
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-iodopyrazine

CAS RN

136866-30-3
Record name 3,5-Dichloro-2-iodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20576994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Scales, S Johnson, Q Hu, QQ Do, P Richardson… - Organic …, 2013 - ACS Publications
Differences in regioselectivity were observed during the S N Ar reaction of amines with unsymmetrical 3,5-dichloropyrazines. This study revealed that when the 2-position of the …
Number of citations: 24 pubs.acs.org
JM Rebelo, S Kress, AA Friedman, M Lautens - Synthesis, 2016 - thieme-connect.com
The results presented herein illustrate the feasibility of two orthogonally reacting boron coupling reagents as a new control strategy in multicomponent-multicatalytic reaction [(MC) 2 R] …
Number of citations: 7 www.thieme-connect.com
T Bresser - 2011 - edoc.ub.uni-muenchen.de
The metalation of aromatics and heteroaromatics is an important tool since it allows a versatile functionalization of these molecules. A range of new bases for regio-and chemoselective …
Number of citations: 5 edoc.ub.uni-muenchen.de
JM Rebelo - 2015 - search.proquest.com
Multicomponent-Multicatalyst Reactions (MC) 2R, which utilize multiple metal catalysts to form multiple bonds under a single set of reaction conditions, are an emerging area of research …
Number of citations: 3 search.proquest.com

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